molecular formula C14H14N6O3 B2398027 2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide CAS No. 2034383-66-7

2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

Cat. No. B2398027
CAS RN: 2034383-66-7
M. Wt: 314.305
InChI Key: QTTWYFAEVDHJFY-UHFFFAOYSA-N
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Description

2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C14H14N6O3 and its molecular weight is 314.305. The purity is usually 95%.
The exact mass of the compound 2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Utilization in Mammals, Insects, and Bacteria

Nicotinamide derivatives, including structures similar to 2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide, have been studied for their roles in various biological systems, including their use by mammals, insects, and bacteria. These compounds are active against conditions like pellagra and are formed in the mammalian body after the administration of nicotinic acid or nicotinamide. This suggests potential applications in nutritional science and pharmacology, especially in relation to vitamin B3 metabolism and its therapeutic implications (Ellinger, Fraenkel, & Abdel Kader, 1947).

Structural and Energetic Analysis in Cocrystals

Research involving the structural and energetic analysis of molecular assemblies, including nicotinamide and pyrazinamide cocrystals with dihydroxybenzoic acids, provides insight into basic recognition patterns and crystal lattice energetic features. Such studies are crucial for the development of pharmaceuticals, highlighting the importance of understanding molecular interactions for drug design and development (Jarzembska et al., 2017).

Metabolic Studies and Enzyme Inhibition

Nicotinamide N-methyltransferase (NNMT) studies, focusing on its role in the N-methylation of nicotinamide and structurally related compounds, underscore the enzyme's significance in metabolic regulation. This has implications for research into metabolic pathways, potential metabolic disorders, and the exploration of enzyme inhibitors as therapeutic agents (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).

Antimicrobial and Antineoplastic Activities

Studies on nicotinamide derivatives, including their synthesis and evaluation for antibacterial and antineoplastic activities, indicate potential applications in combating infectious diseases and cancer. These compounds' ability to inhibit bacterial growth and exhibit moderate activity against certain cancers suggests their utility in developing new antimicrobial and anticancer therapeutics (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Corrosion Inhibition

Research into the corrosion inhibition effect and adsorption behavior of nicotinamide derivatives on mild steel in hydrochloric acid solution demonstrates the chemical versatility of these compounds. Such studies are relevant for industrial applications, particularly in materials science and engineering, where corrosion resistance is critical (Chakravarthy, Mohana, & Kumar, 2014).

properties

IUPAC Name

2-methoxy-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3/c1-20-8-9(6-17-20)12-18-11(23-19-12)7-16-13(21)10-4-3-5-15-14(10)22-2/h3-6,8H,7H2,1-2H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTWYFAEVDHJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=C(N=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

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